N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine carboxamide family, a scaffold known for its diverse pharmacological applications. The structure features a pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a 4-isopropylphenyl group and at position 3 with a carboxamide linked to a 2H-1,3-benzodioxol-5-ylmethyl moiety. Such substitutions are critical for modulating biological activity, solubility, and target selectivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15(2)17-4-6-18(7-5-17)20-9-10-25-23-19(13-27-28(20)23)24(29)26-12-16-3-8-21-22(11-16)31-14-30-21/h3-11,13,15H,12,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQWVSPXVPPGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the reported activity of similar compounds, it could potentially interact with its targets to induce changes that inhibit the growth of cancer cells
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the benzodioxole moiety is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds belonging to the pyrazolo[1,5-a]pyrimidine class. For instance, a related compound demonstrated potent cytotoxicity against various cancer cell lines (MCF-7, HCT116, HePG-2), exhibiting IC50 values ranging from 0.3 to 24 µM for dual EGFR/VGFR2 inhibition . The compound effectively inhibited tumor growth and induced apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 Inhibition |
| 5i | HCT116 | 7.60 | Apoptosis Induction |
| 5i | HePG-2 | Variable | Cell Cycle Arrest |
The mechanism by which these compounds exert their anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, they target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2, which are crucial in tumor growth and metastasis.
Molecular Docking Studies
Molecular docking studies have indicated that these compounds bind effectively to the active sites of their targets, suggesting a strong potential for therapeutic application in cancer treatment. The binding affinities correlate with their biological activity, supporting the structure-activity relationship (SAR) observed in experimental assays .
Antiparasitic and Antimicrobial Effects
Compounds similar to this compound have also shown antiparasitic and antimicrobial activities. These effects are attributed to their ability to disrupt cellular processes in pathogens, making them candidates for further exploration in drug development against infectious diseases .
Clinical Evaluation
In preclinical models, related compounds have demonstrated significant anti-tumor efficacy. For example, AZD0530, a compound with structural similarities, has shown potent inhibition of c-Src and Abl kinases at low nanomolar concentrations, leading to substantial tumor regression in xenograft models . This highlights the potential clinical relevance of pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by its complex molecular structure, which includes:
- Molecular Formula : C26H29N3O4
- Molecular Weight : 447.5 g/mol
- IUPAC Name : 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)-3-pyrrol-1-ylpropan-1-one
This unique structure allows for interactions with various biological targets, making it a subject of interest in drug discovery.
Biological Activities
1. Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases, preventing further cell division.
2. Neuroprotective Effects
The benzodioxole moiety present in the compound is linked to neuroprotective effects. Research has demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.
3. Antimicrobial Activity
Studies have reported antimicrobial properties associated with pyrazolo[1,5-a]pyrimidine derivatives. The compound may exhibit activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that one derivative of the compound significantly inhibited the growth of breast cancer cells in vitro and showed promising results in vivo when tested on xenograft models .
Case Study 2: Neuroprotection
In a study examining neuroprotective agents for Alzheimer's disease, researchers found that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide effectively reduced neuroinflammation and improved cognitive function in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:
Key Structural and Functional Insights :
Substituent Effects on Target Selectivity :
- The benzodioxol-5-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler aryl groups (e.g., phenyl in compound 10a) .
- Trifluoromethyl or trifluoromethoxy groups (e.g., in compounds 20 and 14) improve metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in PDE2A inhibitors .
Biological Activity Trends: Carboxamides with hydroxamic acid moieties (e.g., 5a-c) exhibit potent anti-inflammatory activity via COX-2 inhibition, whereas those with Boc-protected aminoethyl groups (e.g., 5a) show moderate cathepsin K inhibition . Triazole or cyano substituents (e.g., 10a, 20) correlate with improved cytotoxicity or kinase inhibition, likely due to enhanced π-π stacking or hydrogen bonding .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N-benzylpyrazolo[1,5-a]pyrimidines, involving cyclocondensation of aminopyrazoles with aldehydes or ketones, followed by carboxamide coupling (e.g., EDCI/HOBT-mediated amidation) . Regioselectivity in pyrazolo[1,5-a]pyrimidine formation is confirmed via X-ray crystallography in analogs like 8b, ensuring structural fidelity in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
